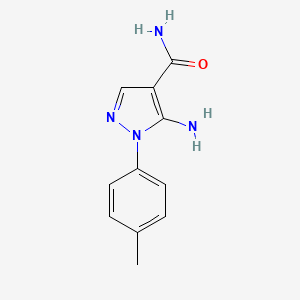

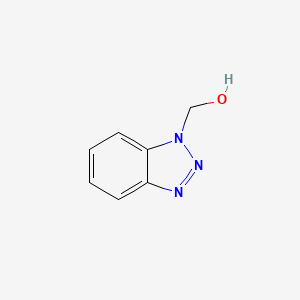

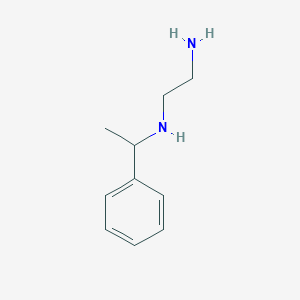

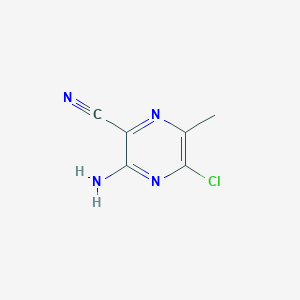

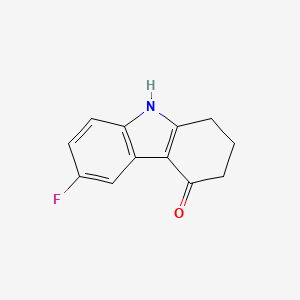

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of carbazole derivatives, including compounds similar to “6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one,” involves complex organic reactions. These compounds are often synthesized through methods such as Friedel–Crafts acylation, which has been used for related carbazole compounds like 1-(4-Fluorobenzoyl)-9H-carbazole, starting from 9H-carbazole and 4-fluorobenzonitrile. This method allows for the introduction of fluorine atoms and various substituents to the carbazole core, indicating a versatile approach to synthesizing a wide range of fluorinated carbazole derivatives (Laube et al., 2022).

Molecular Structure Analysis The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety with various substituents that influence the compound's properties. For instance, single-crystal X-ray diffraction analysis is a common technique to unambiguously reveal the molecular structure of such compounds, providing detailed insight into their conformation and electronic structure (Laube et al., 2022).

Chemical Reactions and Properties Carbazole derivatives engage in a variety of chemical reactions, including photophysical processes and interactions with light. For instance, compounds like 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have been studied for their applications as organophotocatalysts due to their excellent redox window, good chemical stability, and broad applicability. These properties make them attractive for various organic reactions, highlighting the reactivity and functional versatility of carbazole derivatives (Shang et al., 2019).

Physical Properties Analysis The physical properties of carbazole derivatives, such as fluorescence and solvatochromism, are significantly influenced by their molecular structure. Studies on compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) have shown that these compounds are sensitive to solvent polarity, exhibiting distinct behaviors in various solvents. This sensitivity is much higher in the electronic excited state, as observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

Scientific Research Applications

Photophysics of Derivatives

The study by Ghosh et al. (2013) discusses the photophysical characterization of compounds related to 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one. These compounds exhibit sensitivity to solvent polarity, particularly in their electronically excited state, as observed through steady-state and time-resolved fluorescence experiments. This research is vital for understanding the fluorescence properties of similar compounds in various solvents (Ghosh, Mitra, Saha, & Basu, 2013).

Photocatalytic Transformations

Shang et al. (2019) review the applications of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a fluorophore related to 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, in photocatalytic transformations. This compound serves as a powerful organophotocatalyst in various organic reactions, offering insights into the photocatalytic potential of similar fluorophores (Shang, Lu, Cao, Liu, He, & Yu, 2019).

Colorimetric/Fluorometric Probing

Zhao et al. (2012) synthesized a fluorene oligomer with peripheral carbazole side chains, demonstrating its high fluorescence quenching sensitivity and selectivity towards iodide. This research highlights the potential of carbazole derivatives in developing sensitive colorimetric and fluorometric probes, which could extend to 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives (Zhao, Yao, Zhang, & Ma, 2012).

Synthesis and Evaluation for Antimicrobial and Anticancer Activity

Al-Trawneh et al. (2010) synthesized derivatives of 6-fluoro-4-oxopyrido[2,3-a]carbazole, which were evaluated for their antimicrobial and antiproliferative activity. This study's relevance lies in exploring the therapeutic potential of such compounds, suggesting applications in developing novel chemotherapeutics (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).

Determination of Dissociation Constant

Zhang et al. (2009) determined the dissociation constant of 1,2,3,9-tetrahydro-4H-carbazol-4-one using ultraviolet absorption spectrometry. This research is significant for understanding the compound's chemical behavior in different solvent environments (Zhang, Zhang, Tang, & Zhou, 2009).

Reductive Cyclization in Synthesis

Qiu et al. (2018) explored reductive cyclization of o-nitroarylated-α,β-unsaturated aldehydes and ketones to synthesize 1,2,3,9-tetrahydro-4H-carbazol-4-ones. This study contributes to the synthetic chemistry of carbazole derivatives, offering methods for creating novel structures (Qiu, Dlugosch, Liu, Khan, Ward, Lan, & Banwell, 2018).

Synthesis of Novel Carbazole Derivatives

He and Zhu (2005) conducted a detailed study on the reactions of fluoroalkanesulfonyl azides with carbazole derivatives, leading to the formation of unexpected products. This research provides insights into the synthetic pathways and potential unexpected reactions when working with compounds like 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one (He & Zhu, 2005).

properties

IUPAC Name |

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNURGTUVSLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319512 |

Source

|

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

CAS RN |

88368-12-1 |

Source

|

| Record name | NSC346509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.